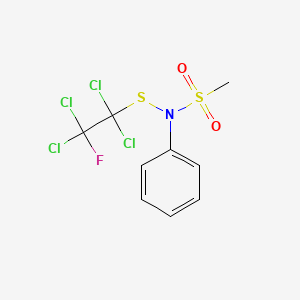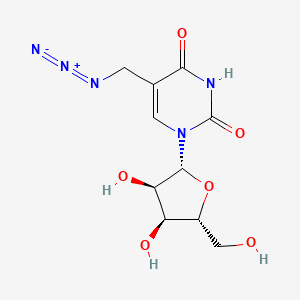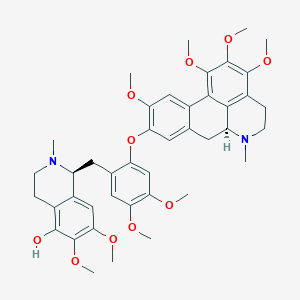
Thalmineline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalmineline is a natural product used primarily in life sciences research. It is known for its complex molecular structure and significant bioactivity. The compound has the molecular formula C42H50N2O10 and a molecular weight of 742.85 g/mol . This compound is not intended for human consumption and is strictly used for research purposes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalmineline involves multiple steps, typically starting with the isolation of precursor molecules from natural sources. The exact synthetic routes are proprietary and not widely published. general organic synthesis techniques such as esterification, amidation, and cyclization are likely involved.
Industrial Production Methods: Industrial production of this compound is limited due to its specialized use in research. The compound is often synthesized in small batches under controlled laboratory conditions. The preparation involves dissolving the compound in solvents like dimethyl sulfoxide (DMSO) and using reagents such as polyethylene glycol (PEG300) and Tween 80 for formulation .
化学反应分析
Types of Reactions: Thalmineline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: The compound can be reduced to yield simpler molecules.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: DMSO, ethanol, methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce simpler, more stable molecules.
科学研究应用
Thalmineline has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in cell culture studies to investigate cellular responses and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Thalmineline involves its interaction with specific molecular targets and pathways. The compound is known to modulate various enzymatic activities and signal transduction pathways . It can bind to receptor sites on cell membranes, influencing cellular functions and metabolic processes. The exact molecular targets and pathways are still under investigation, but this compound’s bioactivity is attributed to its complex structure and functional groups .
相似化合物的比较
Thiamine (Vitamin B1): Both Thalmineline and Thiamine are used in research, but Thiamine is primarily a vitamin essential for human health.
Theophylline: A methylxanthine derivative used in respiratory diseases, sharing some structural similarities with this compound.
Allithiamine: A derivative of Thiamine with enhanced biological activity.
Uniqueness: this compound is unique due to its specific bioactivity and complex molecular structure, which distinguishes it from other similar compounds. Its applications in life sciences research and potential therapeutic effects make it a valuable compound for scientific studies.
属性
分子式 |
C42H50N2O10 |
|---|---|
分子量 |
742.9 g/mol |
IUPAC 名称 |
(1S)-1-[[2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxyphenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |
InChI |
InChI=1S/C42H50N2O10/c1-43-13-11-24-27(20-35(49-6)40(51-8)38(24)45)28(43)16-23-18-31(46-3)33(48-5)21-30(23)54-34-17-22-15-29-36-25(12-14-44(29)2)39(50-7)42(53-10)41(52-9)37(36)26(22)19-32(34)47-4/h17-21,28-29,45H,11-16H2,1-10H3/t28-,29-/m0/s1 |
InChI 键 |
NKUARQOCOZDNAS-VMPREFPWSA-N |
手性 SMILES |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C(=C7CCN6C)O)OC)OC)OC)OC |
规范 SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C(=C7CCN6C)O)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


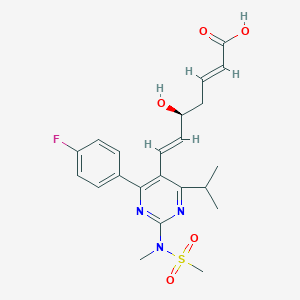
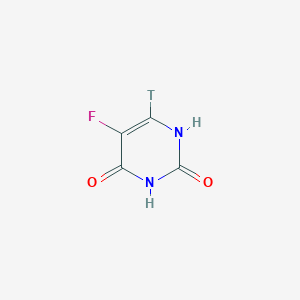
![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)
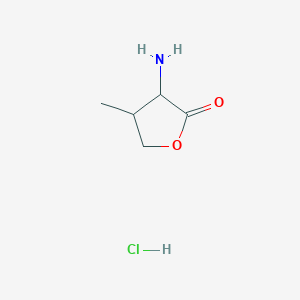
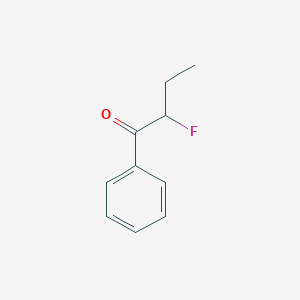
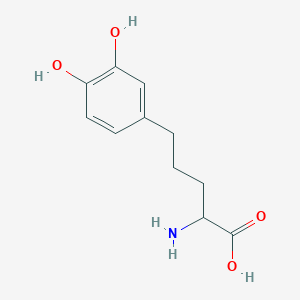
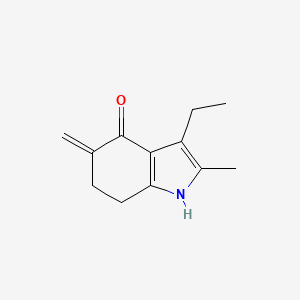
![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
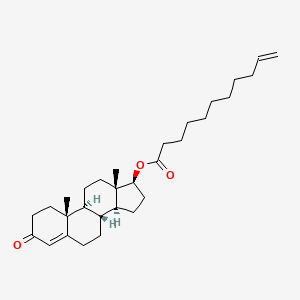
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
